molecular formula C12H14N2O5 B12617917 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate CAS No. 920966-47-8

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate

Cat. No.: B12617917
CAS No.: 920966-47-8
M. Wt: 266.25 g/mol
InChI Key: SHEVFHNYAMSUNN-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a nitrophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate typically involves the reaction of 4-nitrophenol with 4-hydroxy-1-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The piperidine ring may interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is unique due to the combination of the nitrophenyl group and the piperidine ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

920966-47-8

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(4-nitrophenyl) 4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H14N2O5/c15-10-5-7-13(8-6-10)12(16)19-11-3-1-9(2-4-11)14(17)18/h1-4,10,15H,5-8H2

InChI Key

SHEVFHNYAMSUNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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